

# PR-104 in Solid Tumors: A Comparative Clinical Trial Analysis

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## Compound of Interest

Compound Name: **KS-104**

Cat. No.: **B15567224**

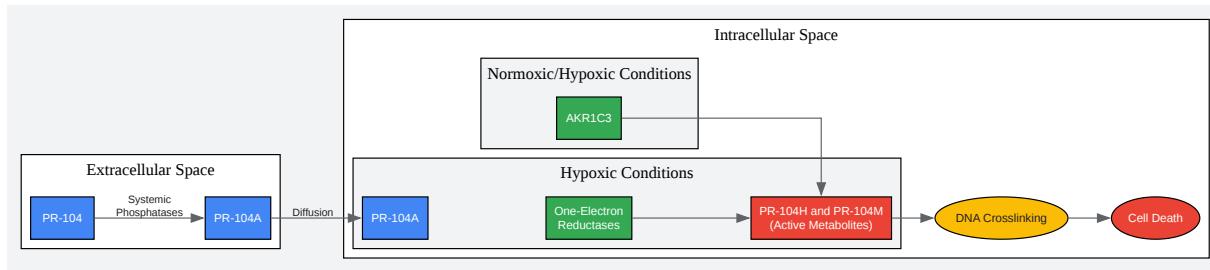
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This guide provides a comprehensive comparison of the clinical trial outcomes of PR-104, a hypoxia-activated prodrug, in solid tumors against standard-of-care therapies. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key cited experiments. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

## Mechanism of Action of PR-104

PR-104 is a "pre-prodrug" that is systemically converted to PR-104A.<sup>[1][2]</sup> In the hypoxic environment characteristic of solid tumors, PR-104A is reduced by one-electron reductases to its active cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).<sup>[1][2]</sup> These metabolites are DNA-crosslinking agents that induce cell death.<sup>[1][2]</sup> PR-104A can also be activated independently of oxygen by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumors.<sup>[3]</sup> This dual activation mechanism suggested potential efficacy in a range of solid tumors.

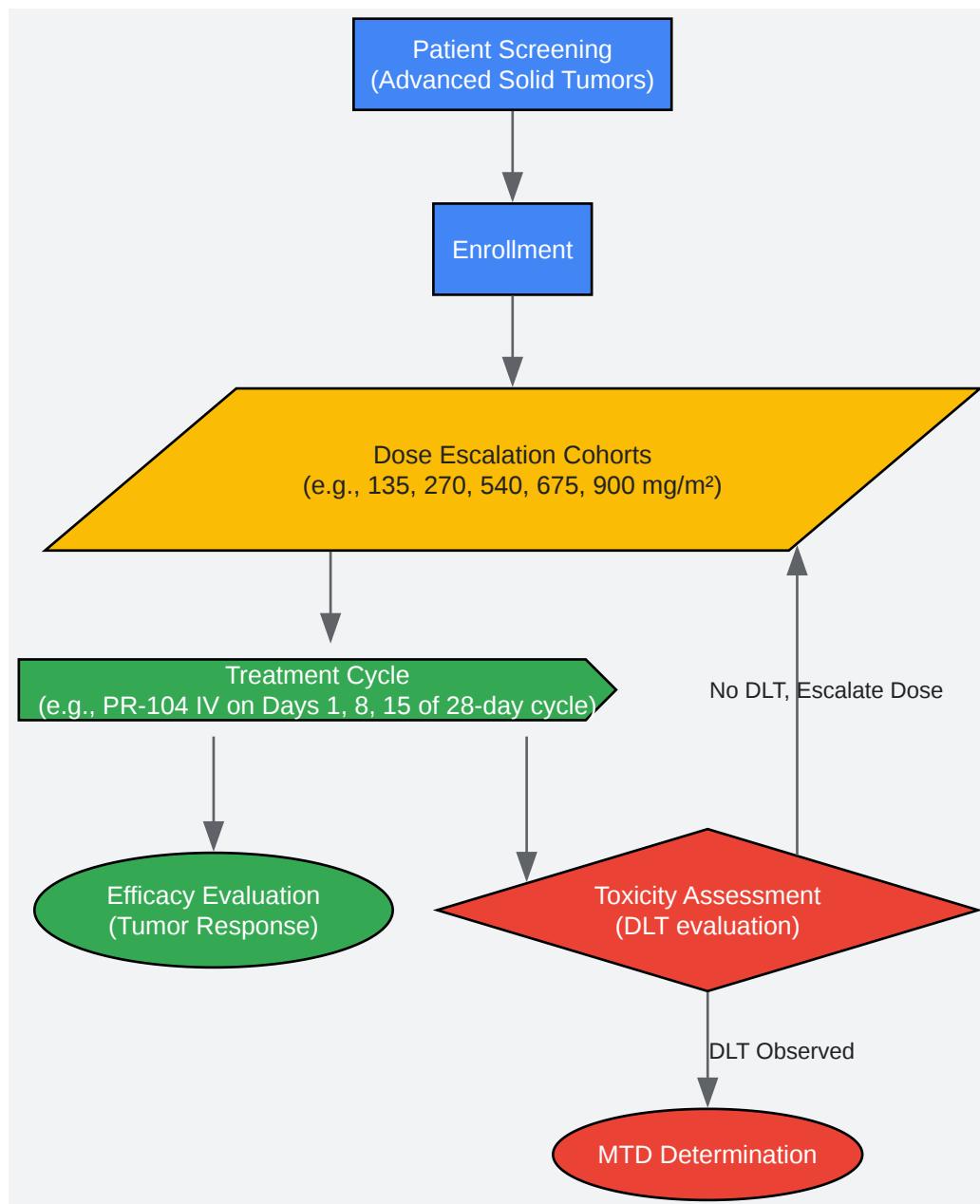


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PR-104 mechanism of action signaling pathway.

## Clinical Trial Workflow: A Representative Phase I Study

The clinical development of PR-104 in solid tumors primarily involved Phase I dose-escalation studies to determine safety, tolerability, and the maximum tolerated dose (MTD). The following diagram illustrates a typical workflow for these trials.

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A representative workflow for a Phase I clinical trial of PR-104.

## PR-104 Clinical Trial Outcomes in Solid Tumors Monotherapy Trials

Phase I trials evaluated PR-104 as a single agent in patients with advanced solid tumors. The primary objectives were to determine the dose-limiting toxicities (DLTs) and the MTD.

Trial Identifier	Patient Population	Dosing Regimen	MTD	Dose-Limiting Toxicities	Efficacy	Reference
NCT00494326	Advanced Solid Tumors	Weekly (Days 1, 8, 15 of a 28-day cycle)	675 mg/m <sup>2</sup>	Thrombocytopenia, Neutropenia	No complete or partial responses reported.	[4]
NCT00349167	Advanced Solid Tumors	Once every 3 weeks	1100 mg/m <sup>2</sup>	Fatigue, Neutropenic sepsis, Infection	Not specified in provided abstracts.	[4]

## Combination Therapy Trials

PR-104 was also evaluated in combination with standard chemotherapy agents.

Trial Identifier	Combination	Patient Population	MTD of PR-104	Dose-Limiting Toxicities	Efficacy	Reference
NCT00459836	PR-104 + Gemcitabine	Advanced Solid Tumors	140 mg/m <sup>2</sup>	Thrombocytopenia, Neutropenia, fever, Fatigue	4 partial responses across all combination groups.	[5],[6]
NCT00459836	PR-104 + Docetaxel (60 mg/m <sup>2</sup> )	Advanced Solid Tumors	200 mg/m <sup>2</sup>	Thrombocytopenia, Neutropenia, fever, Fatigue	4 partial responses across all combination groups.	[5],[6]
NCT00459836	PR-104 + Docetaxel (60 mg/m <sup>2</sup> ) + G-CSF	Advanced Solid Tumors	770 mg/m <sup>2</sup>	Thrombocytopenia, Neutropenia, fever, Fatigue	4 partial responses across all combination groups.	[5],[6]
NCT00459836	PR-104 + Docetaxel (75 mg/m <sup>2</sup> ) + G-CSF	Advanced Solid Tumors	≥770 mg/m <sup>2</sup>	Thrombocytopenia, Neutropenia, fever, Fatigue	4 partial responses across all combination groups.	[5],[6]

## Comparison with Standard-of-Care Therapies (Circa Early 2010s)

To provide context for the PR-104 trial results, this section outlines the outcomes of standard-of-care treatments for some of the solid tumor types included in the PR-104 trials. The data reflects the therapeutic landscape around the time the PR-104 studies were conducted.

### Advanced Melanoma

Dacarbazine (DTIC) was a standard first-line treatment for metastatic melanoma.[7][8]

Therapy	Response Rate	Median Overall Survival	Key Toxicities	Reference
Dacarbazine	10-20%	6-9 months	Myelosuppression, Nausea, Vomiting	[9],[8]
Dacarbazine + Cisplatin + IL-2	24% (Partial Response)	9 months (for responders/stable disease)	Not specified in detail	[10]
Ipilimumab + Dacarbazine	18.2% (5-year survival rate)	Not specified	Immune-related adverse events	[6]

## Advanced Non-Small Cell Lung Cancer (NSCLC)

Platinum-based doublet chemotherapy was the standard of care for first-line treatment of advanced NSCLC.[11][12]

Therapy	Overall Response Rate	Median Overall Survival	Key Toxicities	Reference
Platinum-based doublets	~19%	~7.9 months	Myelosuppression, Nausea, Vomiting, Neuropathy	[13]
Docetaxel (second-line)	6.7-10.8%	Not specified	Neutropenia, Febrile neutropenia	[11]

## Advanced Soft Tissue Sarcoma

Doxorubicin-based chemotherapy was the cornerstone of treatment for advanced soft tissue sarcomas.[14]

Therapy	Overall Response Rate	Median Overall Survival	Key Toxicities	Reference
Doxorubicin monotherapy	~20%	~12.8-20.1 months	Cardiotoxicity, Myelosuppression, Nausea, Vomiting	<a href="#">[15]</a> , <a href="#">[16]</a>
Doxorubicin + Ifosfamide	Higher response rates than monotherapy, but no significant survival advantage	~14-19 months	Increased myelosuppression compared to monotherapy	<a href="#">[15]</a> , <a href="#">[17]</a>

## Experimental Protocols

### PR-104 Phase I Monotherapy (Weekly Dosing)

- Patient Population: Patients with advanced solid tumors who had received a median of two prior chemotherapy regimens.[\[4\]](#)
- Study Design: Dose-escalation study to determine MTD.
- Treatment: PR-104 administered as a 1-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[\[4\]](#) Dose levels ranged from 135 mg/m<sup>2</sup> to 900 mg/m<sup>2</sup>.[\[4\]](#)
- Assessments: Pharmacokinetics were assessed on day 1 of the first cycle.[\[4\]](#) Dose-limiting toxicities were evaluated during the first cycle.[\[4\]](#)

### PR-104 Phase Ib Combination Therapy

- Patient Population: Patients with advanced solid tumors for whom single-agent gemcitabine or docetaxel was considered a reasonable treatment option.[\[5\]](#),[\[6\]](#)
- Study Design: Phase Ib dose-escalation of PR-104 in combination with either gemcitabine or docetaxel.
- Treatment Arms:

- PR-104 + Gemcitabine (800 mg/m<sup>2</sup> on days 1 and 8 of a 21-day cycle).[5],[6]
- PR-104 + Docetaxel (60 or 75 mg/m<sup>2</sup> on day 1 of a 21-day cycle), with or without G-CSF support.[5],[6]
- Assessments: Pharmacokinetics and tumor hypoxia imaging (18F-FMISO PET) were performed.[5],[6]

## Summary and Conclusion

The clinical development of PR-104 in solid tumors established the MTD for different dosing schedules and in combination with other chemotherapies. The primary dose-limiting toxicities were hematological, particularly thrombocytopenia and neutropenia.[4][5][6] While the monotherapy trials did not demonstrate significant anti-tumor activity in terms of objective responses, some partial responses were observed in the combination therapy settings.[5],[6]

A direct comparison of efficacy with standard-of-care treatments from that era is challenging due to the early phase of the PR-104 trials and the heterogeneity of the patient populations. However, the toxicity profile of PR-104, particularly the myelosuppression, is a significant consideration, especially in combination regimens where overlapping toxicities with other agents can be problematic. The need for G-CSF support to escalate the dose of PR-104 in combination with docetaxel highlights this challenge.[5],[6]

Further development of PR-104 and similar hypoxia-activated prodrugs would likely require careful patient selection based on biomarkers of tumor hypoxia and/or AKR1C3 expression to enrich for populations most likely to respond. Additionally, managing hematological toxicity would be a critical component of any future clinical investigation.

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